CZC-25146 (clorhidrato)

Descripción general

Descripción

El clorhidrato de CZC-25146 es un inhibidor potente y selectivo de la quinasa de repetición rica en leucina 2 (LRRK2), también conocida como dardarina o PARK8. Esta quinasa se asocia con mutaciones vinculadas a la enfermedad de Parkinson. El compuesto es conocido por su estabilidad metabólica y su capacidad para inhibir la LRRK2 con alta potencia .

Aplicaciones Científicas De Investigación

El clorhidrato de CZC-25146 se utiliza ampliamente en la investigación científica, particularmente en el estudio de la enfermedad de Parkinson. Sus aplicaciones incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de las quinasas.

Biología: Investiga el papel de la LRRK2 en los procesos celulares.

Medicina: Explora posibles efectos terapéuticos en enfermedades neurodegenerativas.

Industria: Se utiliza en el desarrollo de nuevos fármacos que se dirigen a la LRRK2 .

Mecanismo De Acción

El clorhidrato de CZC-25146 ejerce sus efectos inhibiendo la actividad quinasa de la LRRK2. Se une al sitio de unión del ATP de la quinasa, evitando la fosforilación de los objetivos posteriores. Esta inhibición conduce a una reducción de la lesión neuronal y la inflamación, lo que la convierte en una candidata prometedora para el tratamiento de la enfermedad de Parkinson .

Compuestos Similares:

Inhibidores de LRRK2 G2019S: Similares en estructura y función, pero el clorhidrato de CZC-25146 muestra mayor selectividad y potencia.

Inhibidores de PLK4, GAK, TNK1, CAMKK2 y PIP4K2C: Estas quinasas también están inhibidas por el clorhidrato de CZC-25146, pero con menos potencia en comparación con la LRRK2.

Singularidad: El clorhidrato de CZC-25146 destaca por su alta selectividad para la LRRK2 y sus propiedades farmacocinéticas favorables. Exhibe citotoxicidad mínima y no interfiere con el desarrollo neuronal, lo que la convierte en una herramienta valiosa en la investigación de enfermedades neurodegenerativas .

Análisis Bioquímico

Biochemical Properties

CZC-25146 (hydrochloride) plays a significant role in biochemical reactions by inhibiting LRRK2 activity. It has an IC50 value of 4.76 nM for wild-type LRRK2 and 6.87 nM for the G2019S mutant form . Additionally, CZC-25146 (hydrochloride) inhibits other kinases such as PLK4, GAK, TNK1, CAMKK2, and PIP4K2C . These interactions are crucial as they help to elucidate the compound’s broad-spectrum kinase inhibition profile, which can be leveraged in various biochemical studies.

Cellular Effects

CZC-25146 (hydrochloride) has been shown to exert significant effects on various cell types and cellular processes. In human cortical neurons, it does not cause cytotoxicity at concentrations below 5 μM over a seven-day treatment period . The compound also attenuates G2019S LRRK2-mediated toxicity in primary rodent neurons in a concentration-dependent manner . Furthermore, CZC-25146 (hydrochloride) rescues LRRK2 G2019S-induced neurite defects in primary human neurons . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of CZC-25146 (hydrochloride) involves its potent inhibition of LRRK2 activity. By binding to the ATP-binding site of LRRK2, CZC-25146 (hydrochloride) prevents the phosphorylation of downstream substrates, thereby inhibiting the kinase’s activity . This inhibition leads to a reduction in LRRK2-mediated cellular toxicity and the restoration of normal cellular functions. Additionally, CZC-25146 (hydrochloride) increases the secretion of normal α-1-antitrypsin and reduces inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CZC-25146 (hydrochloride) have been observed to change over time. The compound exhibits relatively favorable pharmacokinetic properties in mice, with extensive distribution throughout the animal body following intravenous injection . Over a 14-day period, CZC-25146 (hydrochloride) reduces the polymer levels of mutant α-1-antitrypsin in overexpressing human polymeric α-1-antitrypsin mice . These findings suggest that the compound remains stable and effective over extended periods in laboratory settings.

Dosage Effects in Animal Models

The effects of CZC-25146 (hydrochloride) vary with different dosages in animal models. At a dosage of 1 mg/kg for intravenous administration and 5 mg/kg for oral administration, the compound exhibits good pharmacokinetic properties and extensive distribution throughout the animal body . At higher dosages, CZC-25146 (hydrochloride) continues to reduce the polymer levels of mutant α-1-antitrypsin without compromising cell viability

Metabolic Pathways

CZC-25146 (hydrochloride) is involved in various metabolic pathways, primarily through its inhibition of LRRK2 and other kinases. The compound’s interaction with these enzymes affects metabolic flux and metabolite levels, contributing to its overall biochemical effects

Transport and Distribution

CZC-25146 (hydrochloride) is transported and distributed within cells and tissues through various mechanisms. The compound exhibits extensive distribution throughout the animal body following intravenous injection, indicating its ability to penetrate different tissues . Additionally, CZC-25146 (hydrochloride) interacts with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of CZC-25146 (hydrochloride) is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that CZC-25146 (hydrochloride) exerts its effects precisely where needed, enhancing its efficacy in inhibiting LRRK2 activity and modulating cellular processes.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del clorhidrato de CZC-25146 implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Los pasos clave incluyen:

- Formación del núcleo de pirimidina.

- Introducción de los grupos fluoro y metoxi.

- Acoplamiento con el derivado de morfolina.

- Formación final de sulfonamida y formación de la sal de clorhidrato.

Métodos de producción industrial: La producción industrial del clorhidrato de CZC-25146 generalmente sigue la misma ruta sintética pero a una escala mayor. Las condiciones de reacción se optimizan para el rendimiento y la pureza, a menudo involucrando cromatografía líquida de alta eficacia (HPLC) para la purificación .

Tipos de Reacciones:

Oxidación: El clorhidrato de CZC-25146 puede sufrir reacciones de oxidación, particularmente en los grupos metoxi y morfolina.

Reducción: El compuesto es relativamente estable a la reducción debido a la presencia de grupos que atraen electrones.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en las posiciones fluoro y metoxi.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores suaves como el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente.

Productos Principales:

Oxidación: Formación de derivados hidroxilados.

Reducción: Formación de derivados reducidos con propiedades farmacológicas alteradas.

Sustitución: Formación de derivados sustituidos con posibles cambios en la actividad

Comparación Con Compuestos Similares

G2019S LRRK2 Inhibitors: Similar in structure and function, but CZC-25146 hydrochloride shows higher selectivity and potency.

PLK4, GAK, TNK1, CAMKK2, and PIP4K2C Inhibitors: These kinases are also inhibited by CZC-25146 hydrochloride, but with less potency compared to LRRK2.

Uniqueness: CZC-25146 hydrochloride stands out due to its high selectivity for LRRK2 and its favorable pharmacokinetic properties. It exhibits minimal cytotoxicity and does not interfere with neuronal development, making it a valuable tool in neurodegenerative disease research .

Propiedades

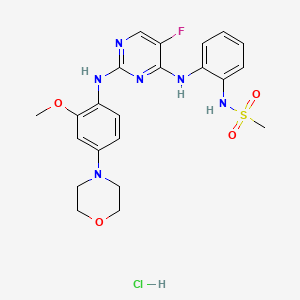

IUPAC Name |

N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN6O4S.ClH/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31;/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYQTYQDKAOHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClFN6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330003-04-7 | |

| Record name | 1330003-04-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)